molecular formula C20H24N2O2 B3017898 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea CAS No. 1421529-64-7

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea

Cat. No.: B3017898
CAS No.: 1421529-64-7
M. Wt: 324.424
InChI Key: RUPDUGSAYJXEAP-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy-tetrahydronaphthalene moiety linked to a phenethylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and phenethyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2-hydroxy-1,2,3,4-tetrahydronaphthalene is first deprotonated using a base such as sodium hydride. The resulting anion is then reacted with phenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenethylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyphenyl)urea
  • N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
  • N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is unique due to its specific combination of a hydroxy-tetrahydronaphthalene moiety and a phenethylurea group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-19(21-13-11-16-6-2-1-3-7-16)22-15-20(24)12-10-17-8-4-5-9-18(17)14-20/h1-9,24H,10-15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDUGSAYJXEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)NCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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